molecular formula C31H63NO2 B3057772 Dodecyl octadecylcarbamate CAS No. 84967-21-5

Dodecyl octadecylcarbamate

Cat. No.: B3057772
CAS No.: 84967-21-5
M. Wt: 481.8 g/mol
InChI Key: ROKUPZPVWCYZLD-UHFFFAOYSA-N
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Description

Dodecyl octadecylcarbamate, also known as dodecyl N-octadecylcarbamate, is a chemical compound with the molecular formula C₃₁H₆₃NO₂ and a molecular weight of 481.84 g/mol . It is a carbamate ester derived from dodecyl alcohol and octadecyl isocyanate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl octadecylcarbamate can be synthesized through the reaction of dodecyl alcohol with octadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Dodecyl octadecylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Dodecyl octadecylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifier in various chemical processes.

    Biology: The compound is employed in the study of lipid membranes and as a model compound for understanding biological interactions.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of lubricants, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of dodecyl octadecylcarbamate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it may interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: Dodecyl octadecylcarbamate is unique due to its specific combination of dodecyl and octadecyl groups, which confer distinct physical and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

dodecyl N-octadecylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-31(33)34-30-28-26-24-22-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKUPZPVWCYZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626755
Record name Dodecyl octadecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84967-21-5
Record name Dodecyl octadecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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